

Salicylihalamide A V-ATPase inhibition

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Compound of Interest

Compound Name: Salicylihalamide A

Cat. No.: B1205235

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An In-depth Technical Guide to **Salicylihalamide A** V-ATPase Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase) by **Salicylihalamide A**.

Executive Summary

Salicylihalamide A is a potent and specific inhibitor of mammalian Vacuolar-type H⁺-ATPases (V-ATPases), a family of ATP-dependent proton pumps crucial for acidifying intracellular organelles and the extracellular space in specialized cells.[1][2] Unlike other well-known V-ATPase inhibitors such as bafilomycin and concanamycin, **Salicylihalamide A** acts via a distinct mechanism, binding to the membrane-embedded V₀ sector of the enzyme.[3] This inhibition disrupts critical cellular processes including protein degradation, membrane trafficking, and autophagy, making V-ATPase an attractive target for therapies against cancer and osteoporosis.[1][4] The synthetic analog, saliphenylhalamide (SaliPhe), has also been developed, showing comparable potency and facilitating further research into this class of inhibitors as potential therapeutic agents.[5][6][7]

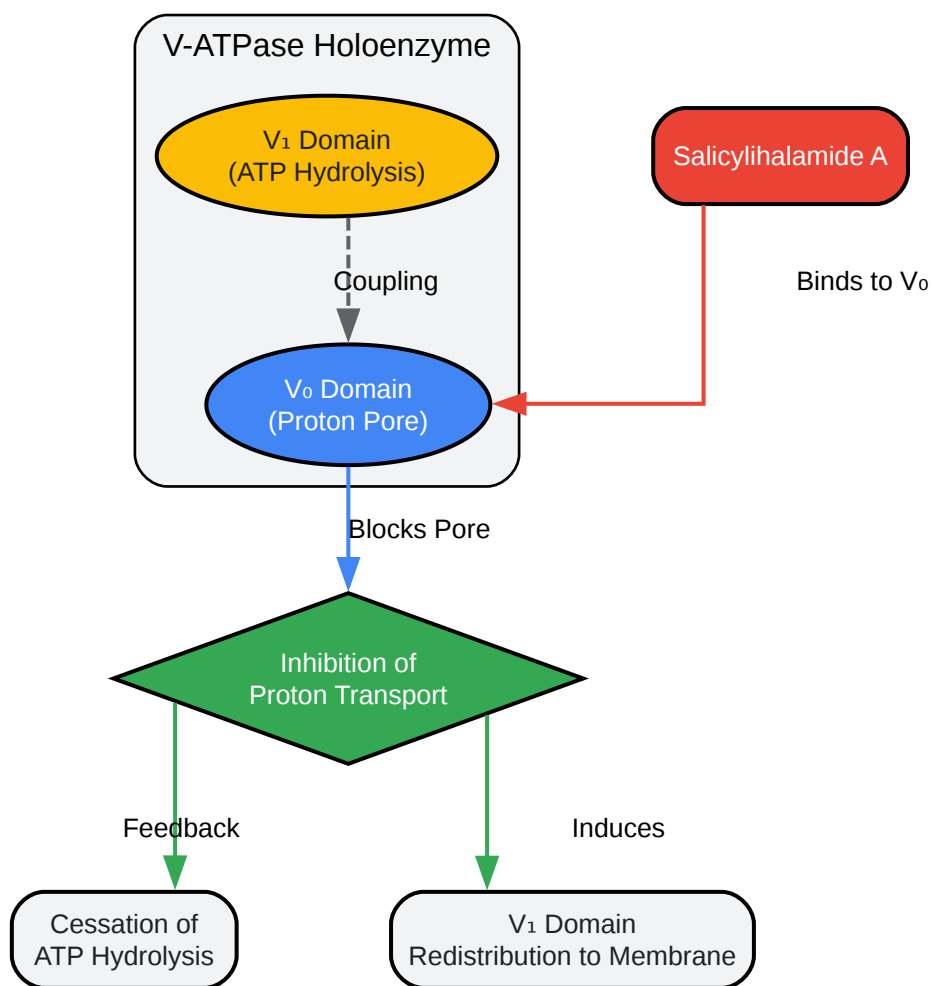
Mechanism of V-ATPase Inhibition

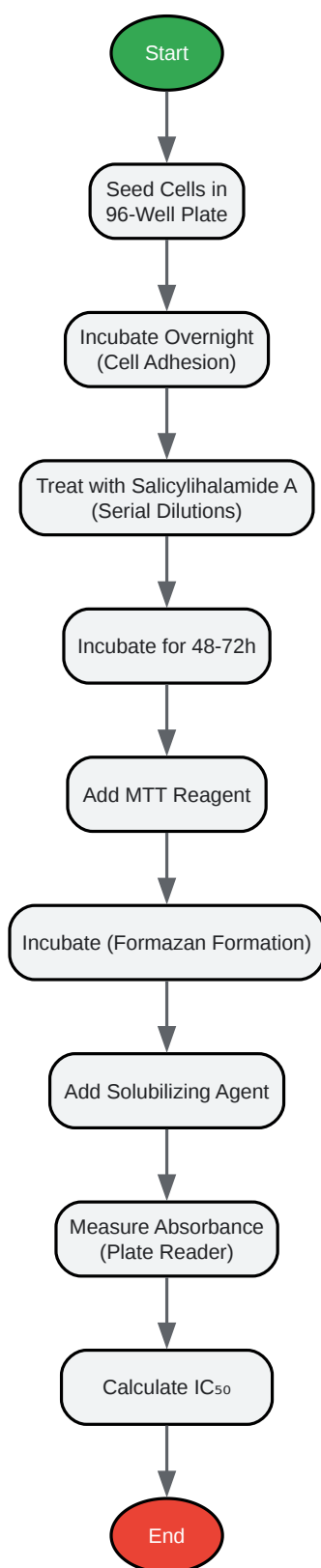
Salicylihalamide A exerts its inhibitory effect by directly targeting the V₀ subunit of the V-ATPase complex. The V-ATPase is composed of two main domains: the cytosolic V₁ domain,

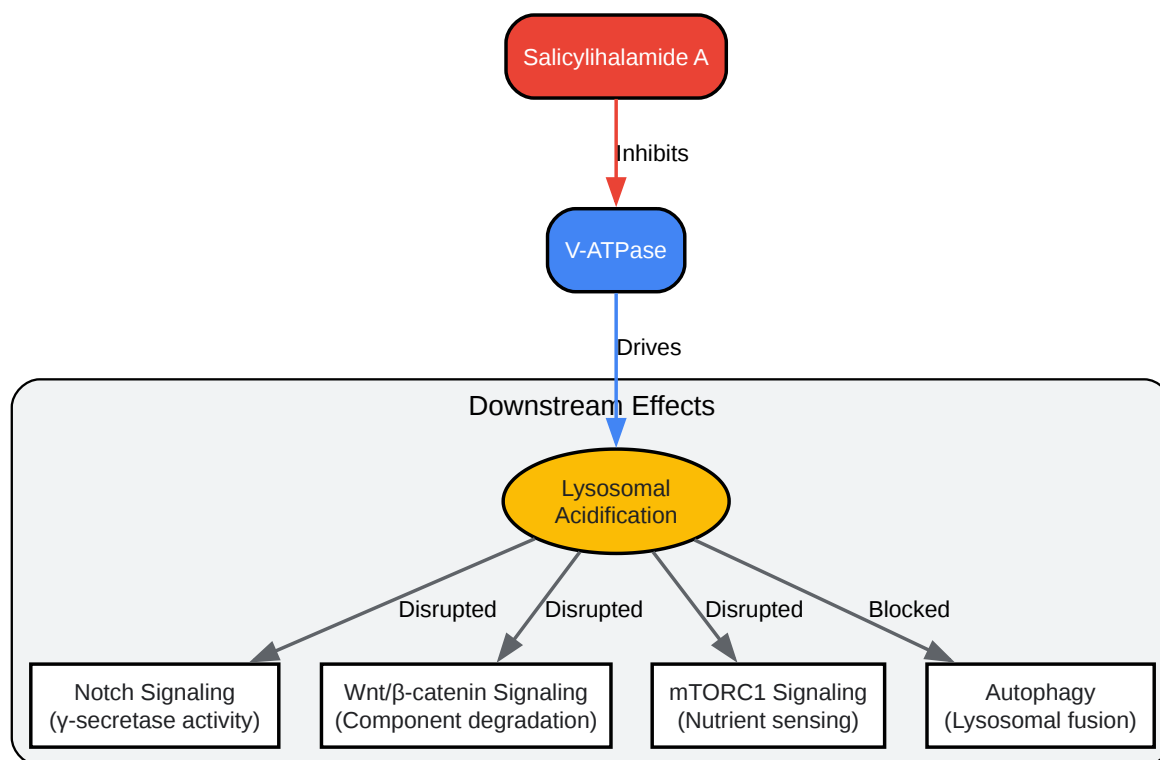
which is responsible for ATP hydrolysis, and the transmembrane V_0 domain, which functions as the proton pore.^[1]

Key aspects of **Salicylihalamide A**'s mechanism include:

- **Selective Binding to the V_0 Domain:** The primary binding site for **Salicylihalamide A** is within the V_0 domain.^[3] This is a key distinction from plecomacrolide inhibitors like bafilomycin and concanamycin, which also target the V_0 c-subunit but at a different site.^[3] **Salicylihalamide A** does not compete with these inhibitors for binding.^[3]
- **Inhibition of Holoenzyme Activity:** By binding to V_0 , **Salicylihalamide A** inhibits the proton translocation activity of the entire V-ATPase holoenzyme. This, in turn, prevents the ATP hydrolysis carried out by the V_1 domain.^[3] However, it does not inhibit the ATPase activity of the dissociated V_1 sector alone.^[3]
- **Induction of V_1 - V_0 Dissociation:** Treatment with **Salicylihalamide A** leads to a significant redistribution of the V_1 domain from a soluble cytosolic pool to a membrane-associated state, suggesting it may promote the disassembly of the V-ATPase complex.^[3]
- **Specificity:** **Salicylihalamide A** is a selective inhibitor of mammalian V-ATPases and does not affect the V-ATPases found in yeast or other fungi.^[3]







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